molecular formula C18H21N3O2 B14814184 N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline

N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline

Cat. No.: B14814184
M. Wt: 311.4 g/mol
InChI Key: ULIMKZHLWVAPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a nitroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-[4-(diethylamino)benzylidene]aniline: A similar compound with a fluorine substituent.

    4-(Diethylamino)benzaldehyde: A precursor used in the synthesis of N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline.

Uniqueness

N-[4-(diethylamino)benzylidene]-2-methyl-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-diethyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C18H21N3O2/c1-4-20(5-2)16-10-7-15(8-11-16)13-19-18-12-17(21(22)23)9-6-14(18)3/h6-13H,4-5H2,1-3H3

InChI Key

ULIMKZHLWVAPQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.